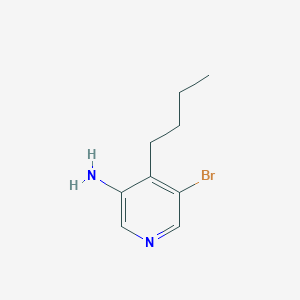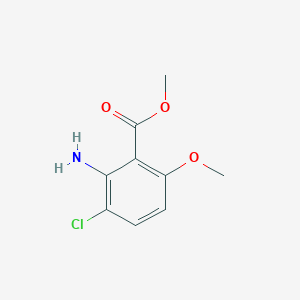![molecular formula C18H23N3O2 B13241356 tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13241356.png)
tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound with the molecular formula C18H23N3O2 and a molecular weight of 313.39 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[221]heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules The process often includes the formation of the diazabicyclo[22Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
Uniqueness
tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H23N3O2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
tert-butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-17(2,3)23-16(22)21-13-18(12-19)9-15(21)11-20(18)10-14-7-5-4-6-8-14/h4-8,15H,9-11,13H2,1-3H3 |
Clé InChI |
SPNNJUAOBDOVFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CC1CN2CC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241282.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)
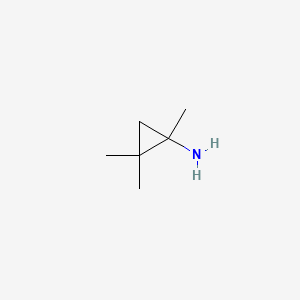
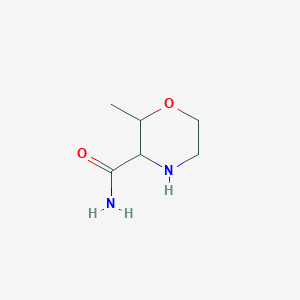
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B13241305.png)

![N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine](/img/structure/B13241309.png)

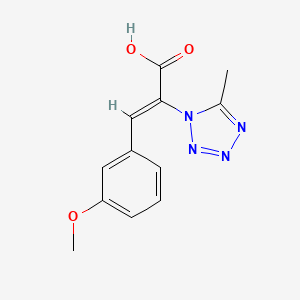
![N-[3-(1-chloroethyl)phenyl]benzamide](/img/structure/B13241331.png)
